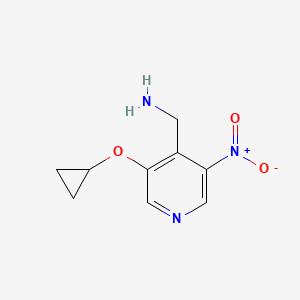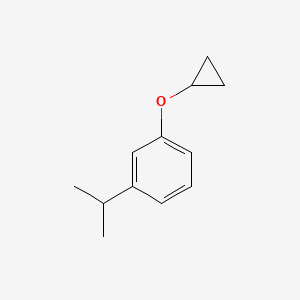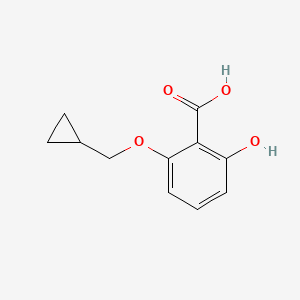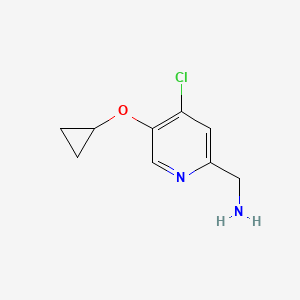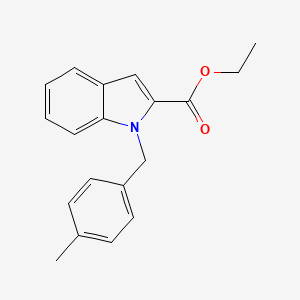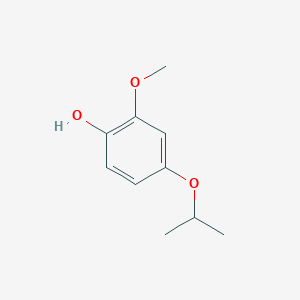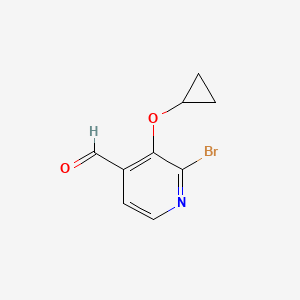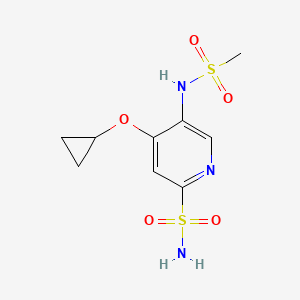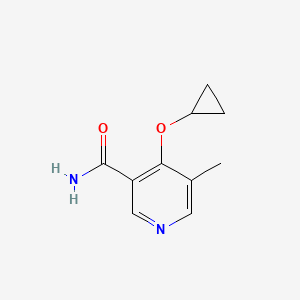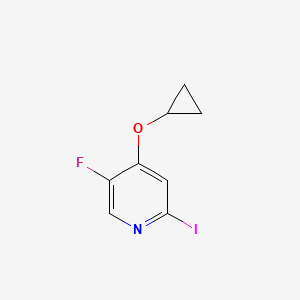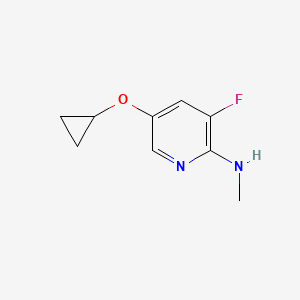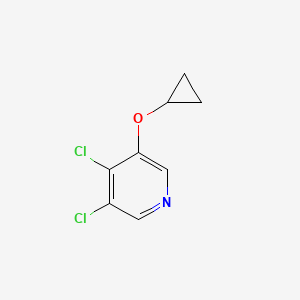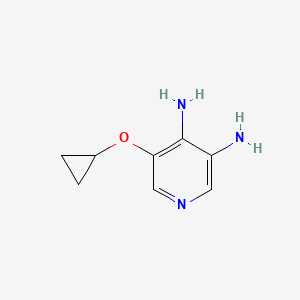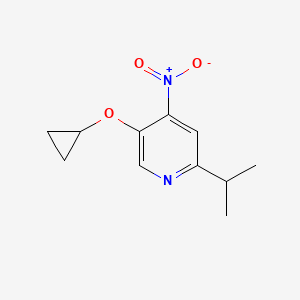
5-Cyclopropoxy-2-isopropyl-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-isopropyl-4-nitropyridine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is part of the nitropyridine family, which is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-isopropyl-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield the final product .
Industrial Production Methods
In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, allowing for safe scale-up and high selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-isopropyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) can be employed.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Substitution reactions can produce various substituted pyridines depending on the reagents used.
Scientific Research Applications
5-Cyclopropoxy-2-isopropyl-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-isopropyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-4-isopropyl-2-nitropyridine: This compound has a similar structure but differs in the position of the nitro group.
4-Nitropyridine: A simpler compound with a single nitro group attached to the pyridine ring.
Uniqueness
5-Cyclopropoxy-2-isopropyl-4-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups provide steric hindrance and electronic effects that influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-nitro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)9-5-10(13(14)15)11(6-12-9)16-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
WRHLBRLOEBJOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


